N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Convenient Preparations of 1,2,4-Thiadiazoles : A study demonstrates the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, prepared through reactions of thioamides with electrophilic reagents, highlighting the versatility of thiadiazole derivatives in chemical synthesis and their potential in various applications, including medicinal chemistry (Takikawa et al., 1985).
Antimicrobial and Anticancer Activities
Antimicrobial and Docking Studies of Tetrazol-Thiophene Carboxamides : Research on the synthesis, characterization, and evaluation of antimicrobial properties of tetrazol-thiophene carboxamide derivatives indicates their potential in developing new antimicrobial agents. Docking studies provide insights into their mechanism of action (Talupur et al., 2021).
Anticancer Activity of Novel Heterocycles : Novel heterocycles utilizing thiophene incorporated thioureido substituent were synthesized and evaluated for their in vitro anticancer activity, demonstrating the therapeutic potential of thiophene derivatives in cancer treatment (Abdel-Motaal et al., 2020).
Spectroscopic and Fluorescence Studies
Solvent Effect on Carboxamides Spectra : The study on the solvent effect on absorption and fluorescence spectra of carboxamides reveals the impact of solvent polarity on the photophysical properties of these compounds, which is crucial for their application in fluorescence-based sensors and devices (Patil et al., 2011).
Material Science and Polymer Synthesis
Dendritic Polyamides from Thiophene Derivatives : Research on the synthesis of dendritic polyamides with high degrees of branching from thiophene derivatives highlights their potential in creating new materials with unique properties for applications in nanotechnology and material science (Yamakawa et al., 1999).
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring, like our compound, are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and other proteins in the body, which can lead to changes in cellular function .
Mode of Action
The compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The thiadiazole ring and the carboxamide group could play key roles in these interactions .
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-7-11-12(17(3)22(19,20)16(11)2)8-10(9)15-14(18)13-5-4-6-21-13/h4-8H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUFOCCDBQWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC=CS3)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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